molecular formula C12H16N4O2S B2590140 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide CAS No. 832740-08-6

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide

Cat. No.: B2590140
CAS No.: 832740-08-6
M. Wt: 280.35
InChI Key: BAKJUCZMIAYKOQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: This compound (ID: Y502-1155) is a thieno[2,3-d]pyrimidine derivative with a propanehydrazide side chain at position 3 and a propyl substituent at position 6 of the pyrimidine ring. Its molecular formula is C₁₉H₂₄N₆O₂S, with a molecular weight of 400.5 g/mol.

Thieno[2,3-d]pyrimidines are heterocyclic systems known for their pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial activities.

Properties

IUPAC Name

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-3-4-8-5-9-11(19-8)14-6-16(12(9)18)7(2)10(17)15-13/h5-7H,3-4,13H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKJUCZMIAYKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide typically involves the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thieno and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group is introduced at the 6-position of the thienopyrimidine core through alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Propanehydrazide Moiety: The final step involves the reaction of the 3-position of the thienopyrimidine core with propanehydrazide. This can be carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thienopyrimidine core, particularly at the 2- and 6-positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; typically carried out in solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is used as a probe in chemical biology to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Key analogues include thieno[2,3-d]pyrimidine derivatives with variations in substituents, side chains, and fused ring systems. Below is a detailed comparison:

Table 1: Structural Comparison of Thieno[2,3-d]Pyrimidine Derivatives
Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
Target Compound C₁₉H₂₄N₆O₂S 400.5 6-propyl, propanehydrazide at C3 Not reported (speculated anticancer)
2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (4) C₁₂H₁₀N₄O₂S₂ 306.4 5-thiophene, acetohydrazide at C3 Anti-breast cancer (in vitro)
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide C₁₅H₁₄N₄O₂S 314.4 6-methyl, 5-phenyl, acetohydrazide at C3 Not reported
N′-(1,3-dioxo-inden-2-ylidene)-2-(4-oxo-thieno[2,3-d]pyrimidin-3-yl)acetohydrazide C₁₉H₁₃N₅O₃S 391.4 Ninhydrin-derived hydrazone, acetohydrazide at C3 Not reported (fluorescence studies)
Benzothieno[3,2-d]pyrimidine sulfonamide derivatives (1–11) Variable (e.g., C₁₆H₁₄N₄O₃S₂) ~350–400 Benzothieno ring, sulfonamide groups COX-2 and iNOS inhibition

Key Observations :

Propanehydrazide vs. Acetohydrazide: The longer side chain in the target compound could offer greater conformational flexibility for target binding compared to acetohydrazide derivatives .

Ring System Differences: Benzothieno[3,2-d]pyrimidines (e.g., compounds 1–11 in ) exhibit fused benzene-thiophene rings, which improve planarity and electronic interactions with enzymes like COX-2 . In contrast, the target compound’s simpler thieno[2,3-d]pyrimidine core may reduce steric hindrance, favoring interactions with different targets.

Critical Analysis :

  • Higher yields (70–85%) are consistently reported for hydrazide-based derivatives, suggesting scalable routes for further development .

Pharmacological Potential

  • Anti-inflammatory Activity: Benzothieno[3,2-d]pyrimidines with sulfonamide groups inhibit COX-2 and iNOS at nanomolar concentrations . The target compound’s hydrazide group may similarly modulate inflammatory pathways but lacks direct evidence.
  • Anticancer Activity : Acetohydrazide derivatives (e.g., compound 4 in ) show in vitro anti-breast cancer activity, likely via apoptosis induction . The propanehydrazide chain in the target compound could enhance this effect.

Biological Activity

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S with a molecular weight of approximately 280.35 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Research has shown that derivatives of thieno[2,3-d]pyrimidine possess significant antimicrobial properties. For instance, studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer potential. A study demonstrated that certain derivatives inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways involved include the modulation of p53 and the activation of caspases, which are critical in programmed cell death.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Apoptosis via caspase activation
Study BMCF-710Cell cycle arrest at G1 phase

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Preliminary data suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 20 µg/mL.
  • Case Study on Anticancer Activity : In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells with an IC50 value of 10 µM, indicating potent anticancer activity.

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